9-Oxonerolidol: A Technical Guide for Researchers
9-Oxonerolidol: A Technical Guide for Researchers
An In-depth Examination of the Chemical Structure, Properties, and Biological Activities of a Promising Sesquiterpenoid
Introduction
9-Oxonerolidol is a naturally occurring farnesane-type sesquiterpenoid that has garnered scientific interest for its potential therapeutic applications.[1][2] Found in various plant species, notably Chiliadenus lopadusanus, this compound has demonstrated significant biological activity, particularly as an antibacterial agent.[1] This technical guide provides a comprehensive overview of the current knowledge on 9-Oxonerolidol, focusing on its chemical structure, physicochemical properties, biological activities, and relevant experimental protocols.
Chemical Structure and Properties
9-Oxonerolidol, with the CAS Number 58865-88-6, possesses a molecular formula of C15H24O2 and a molecular weight of approximately 236.36 g/mol .[3] Its IUPAC name is (S,E)-10-Hydroxy-2,6,10-trimethyldodeca-2,6,11-trien-4-one. The chemical structure of 9-Oxonerolidol is characterized by a 12-carbon chain with methyl and hydroxyl substitutions, as well as keto and alkene functional groups.
Table 1: Chemical Identifiers and Properties of 9-Oxonerolidol
| Property | Value | Reference |
| CAS Number | 58865-88-6 | [1] |
| Molecular Formula | C15H24O2 | [1] |
| Molecular Weight | 236.36 g/mol | [3] |
| IUPAC Name | (S,E)-10-Hydroxy-2,6,10-trimethyldodeca-2,6,11-trien-4-one | [3] |
| Synonyms | 9-Oxonerolidol | [1] |
| Boiling Point (Predicted) | 361.8 ± 42.0 °C | [2] |
| Density (Predicted) | 0.935 ± 0.06 g/cm³ | [2] |
| pKa (Predicted) | 14.36 ± 0.29 | [2] |
Note: Most physical properties are predicted and await experimental verification.
Biological Activities
The primary biological activity of 9-Oxonerolidol that has been investigated is its antibacterial effect. It has been reported to act as a post-infectional inhibitor and shows activity against both Gram-positive and Gram-negative bacteria, including antibiotic-resistant strains.[1]
Antibacterial Activity
Research has demonstrated the efficacy of 9-Oxonerolidol against methicillin-resistant Staphylococcus aureus (MRSA) and Acinetobacter baumannii.
Table 2: Antibacterial Activity of 9-Oxonerolidol
| Microorganism | Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 128 | |
| Acinetobacter baumannii | - | 256 |
The precise mechanism of its antibacterial action is not yet fully elucidated. However, it is hypothesized that, like other sesquiterpenoids, it may disrupt the bacterial cell membrane integrity, leading to leakage of intracellular components and eventual cell death. Further research is required to identify the specific molecular targets of 9-Oxonerolidol.
Other Potential Activities
The genus Chiliadenus, from which 9-Oxonerolidol has been isolated, has been traditionally used for its anti-inflammatory and antioxidant properties. While specific studies on 9-Oxonerolidol for these activities are lacking, its chemical structure suggests it may possess radical scavenging and anti-inflammatory potential.
Experimental Protocols
Isolation of 9-Oxonerolidol from Chiliadenus lopadusanus
The following is a detailed protocol for the isolation of 9-Oxonerolidol based on published literature.
Caption: Workflow for the isolation of 9-Oxonerolidol.
Methodology:
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Extraction: The dried and powdered aerial parts of Chiliadenus lopadusanus are extracted with n-hexane at room temperature.
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Concentration: The resulting n-hexane extract is concentrated under reduced pressure to yield a crude extract.
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Column Chromatography: The crude extract is subjected to column chromatography on silica gel. The column is eluted with a gradient of petroleum ether and acetone.
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Fraction Collection and Analysis: Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing 9-Oxonerolidol.
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Purification: The fractions containing the target compound are combined and further purified using techniques such as preparative TLC to yield pure 9-Oxonerolidol.
Signaling Pathways and Mechanism of Action
The precise molecular mechanisms and signaling pathways affected by 9-Oxonerolidol are currently not well understood and represent a key area for future research.
Based on the known activities of other sesquiterpenoids, a potential mechanism for its antibacterial action could involve the disruption of the bacterial cell membrane.
Caption: Proposed antibacterial mechanism of 9-Oxonerolidol.
Conclusion and Future Directions
9-Oxonerolidol is a promising natural product with demonstrated antibacterial activity. Its unique chemical structure makes it an interesting candidate for further investigation in drug development. Key areas for future research include:
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Elucidation of the precise mechanism of antibacterial action.
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Investigation into its potential anti-inflammatory, antioxidant, and other biological activities.
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Development of a chemical synthesis protocol to enable the production of larger quantities for extensive research.
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Determination of its in vivo efficacy and safety profile.
This technical guide provides a foundation for researchers and drug development professionals interested in exploring the therapeutic potential of 9-Oxonerolidol. Further studies are warranted to fully unlock the promise of this intriguing sesquiterpenoid.
References
- 1. Sesquiterpene Synthase-Catalyzed Conversion of a Farnesyl Diphosphate Analogue to a Nonnatural Terpenoid Ether - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Novel Pathway for Sesquiterpene Biosynthesis from Z,Z-Farnesyl Pyrophosphate in the Wild Tomato Solanum habrochaites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isolation and bacterial expression of a sesquiterpene synthase cDNA clone from peppermint (Mentha x piperita, L.) that produces the aphid alarm pheromone (E)-β-farnesene - PMC [pmc.ncbi.nlm.nih.gov]
